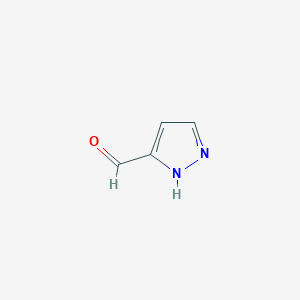

1H-Pyrazole-3-carbaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFGFAUMBISMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959979 | |

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-50-1 | |

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Pyrazole 3 Carbaldehyde and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of pyrazole (B372694) carbaldehydes have been well-established, providing reliable routes to these important intermediates. These approaches often involve multi-step procedures and are fundamental to the organic chemistry of pyrazoles.

Condensation Reactions with Carbonyl Compounds and Hydrazines

The construction of the pyrazole ring often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. This is a foundational method for creating the core pyrazole structure. Multicomponent reactions, which involve the one-pot combination of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine, offer an efficient pathway to highly substituted pyrazoles. dergipark.org.tr For instance, the reaction of α,β-unsaturated aldehydes and ketones with hydrazine salts, mediated by iodine in a metal-free oxidative C-N bond formation, provides a practical route to various substituted pyrazoles without the need to isolate the intermediate hydrazones. dergipark.org.tr

Another variation involves the Knoevenagel condensation, which can be part of a tandem reaction sequence. For example, the one-pot reaction of aldehydes, 1,3-dicarbonyls, and diazo compounds can proceed through a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition and subsequent oxidation to yield polyfunctional pyrazoles. dergipark.org.tr

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Aldehydes, 1,3-dicarbonyls, diazo compounds | O₂, transition-metal-free | Polyfunctional pyrazoles | dergipark.org.tr |

| α,β-unsaturated aldehydes/ketones, hydrazine salts | I₂ | Di-, tri-, and tetrasubstituted pyrazoles | dergipark.org.tr |

| Substituted aromatic aldehydes, tosylhydrazine, terminal alkynes | One-pot | 3,5-disubstituted 1H-pyrazoles | dergipark.org.tr |

Oxidation Reactions of Pyrazole Alcohols

The oxidation of pyrazole alcohols presents a direct method for the synthesis of pyrazole carbaldehydes. This approach is particularly useful when the corresponding pyrazole methanol (B129727) is readily accessible. A common method involves the treatment of acetophenones with diethyl oxalate (B1200264) to form diketoesters, which are then cyclized with hydrazine to produce a mixture of pyrazole ester regioisomers. researchgate.net Subsequent reduction with a reagent like lithium aluminum hydride (LiAlH₄) yields the corresponding pyrazole alcohols. researchgate.net These alcohols can then be oxidized to the desired pyrazole-3-carbaldehydes. For example, (1,3-diaryl-1H-pyrazol-4-yl)methanol can be oxidized to 1,3-diaryl-1H-pyrazole-4-carbaldehyde in good yields using iron(III) chloride hexahydrate (FeCl₃·6H₂O) catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which prevents over-oxidation to the carboxylic acid. researchgate.net

| Starting Material | Oxidizing Agent/Catalyst | Product | Yield | Reference |

| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | FeCl₃·6H₂O, TEMPO | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | 50-85% | researchgate.net |

| Pyrazole-3-methanol | Pyridinium chlorochromate (PCC) | Pyrazole-3-carbaldehyde | - | acs.org |

Vilsmeier-Haack Formylation of Pyrazole Derivatives

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. researchgate.netmdpi.com This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position for N-substituted pyrazoles. ptfarm.pl The reaction can be performed directly on the pyrazole ring or on a precursor such as a hydrazone, which then cyclizes to form the formylated pyrazole. mdpi.comnih.gov

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). researchgate.netmdpi.com

The mechanism involves the following key steps:

Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent). acs.org

Electrophilic attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This is an electrophilic aromatic substitution reaction. acs.org

Hydrolysis: The resulting intermediate is then hydrolyzed during workup to yield the final pyrazole carbaldehyde. acs.org

Typical reaction conditions involve treating the pyrazole substrate with a mixture of DMF and POCl₃, often at temperatures ranging from 0°C to elevated temperatures (e.g., 70-80°C), depending on the reactivity of the substrate. researchgate.net

The position of formylation on the pyrazole ring is influenced by the substituents present on the ring. For pyrazoles, which are π-excessive systems, electrophilic substitution reactions like the Vilsmeier-Haack formylation predominantly occur at the 4-position, especially in N-substituted pyrazoles. ptfarm.pl The presence of electron-donating groups on the pyrazole ring enhances its reactivity towards formylation. umich.edu

However, the regioselectivity can be complex. For instance, N-unsubstituted pyrazoles, such as 3,5-dimethyl-1H-pyrazole, may fail to undergo formylation at the 4-position under standard conditions. researchgate.netptfarm.pl In some cases, protecting the N1-position is necessary to achieve the desired formylation. researchgate.net The electronic nature of substituents plays a crucial role; electron-withdrawing groups on the pyrazole ring can deactivate it towards formylation. umich.edu

Modern and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.gov

Modern strategies for the synthesis of pyrazole derivatives, including carbaldehydes, include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives. nih.govnih.gov This technique has been successfully applied to multicomponent reactions for the synthesis of complex pyrazole-containing heterocycles. nih.govscispace.com For example, the synthesis of pyrano[2,3-c]pyrazoles from aldehydes, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate (B1144303) can be achieved in minutes with high yields under microwave irradiation. nih.gov

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can accelerate reaction rates and improve yields. Ultrasound-assisted synthesis has been employed for the preparation of pyrazoline and pyrazole derivatives, offering a green alternative to conventional heating. nih.govasianpubs.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced safety, better control over reaction parameters, and easier scalability. nih.gov Flow chemistry has been successfully applied to the two-step synthesis of pyrazoles from acetophenones, first by condensation with DMF-DMA to form an enaminone, followed by cyclization with hydrazine. galchimia.com This methodology allows for a continuous and efficient production of pyrazole derivatives. researchgate.net

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. nih.gov For the synthesis of pyrazoles, reactions have been developed using water as a solvent and employing catalysts such as ammonium (B1175870) chloride. jetir.org These approaches reduce the reliance on volatile and often toxic organic solvents. acs.org

| Green Strategy | Key Advantages | Example Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Synthesis of pyrano[2,3-c]pyrazoles | nih.gov |

| Ultrasound-Assisted Synthesis | Energy efficiency, accelerated reactions | Synthesis of pyrazoline derivatives | nih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise control | Two-step synthesis of pyrazoles from acetophenones | galchimia.com |

| Green Catalysts/Solvents | Reduced environmental impact, sustainability | Knorr pyrazole synthesis using ammonium chloride in ethanol (B145695)/water | jetir.org |

One-Pot Reaction Methodologies

One-pot, multi-component reactions (MCRs) have gained prominence for the synthesis of complex molecules like pyrazole derivatives from simple precursors in a single step, which enhances efficiency by reducing the need for intermediate purification steps. nih.gov A notable one-pot, three-component procedure allows for the preparation of 3,5-disubstituted 1H-pyrazoles through the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org This method is valued for its tolerance of various functional groups and its effectiveness with sterically hindered substrates, providing good yields of the desired pyrazoles. organic-chemistry.org

Another efficient one-pot synthesis involves the reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate in the presence of sodium acetate (B1210297) as a base. nih.gov This reaction, conducted under reflux in ethanol, yields 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These methods are particularly useful for the functionalization of heterocyclic rings like pyrazole.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the functionalization of nitrogen heterocycles. ktu.edu These reactions offer excellent selectivity and a broad tolerance for various functional groups. ktu.edu A key strategy for synthesizing substituted 1H-pyrazole-3-carbaldehydes involves the use of pyrazole triflates as reactive intermediates. ktu.eduresearchgate.net These triflates, readily prepared from the corresponding hydroxypyrazoles, can undergo various palladium-catalyzed couplings. ktu.edu

The Suzuki-type reaction, for instance, has been successfully applied to couple 3-triflyloxy-1H-pyrazole-4-carbaldehyde with a range of aryl- and heteroarylboronic acids. ktu.eduresearchgate.net Using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base, this method provides moderate to good yields of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. ktu.edu Similarly, the Sonogashira coupling of these pyrazole triflates with terminal alkynes like phenylacetylene, using a Pd(PPh₃)₂Cl₂/CuI catalyst system, affords 3-(alkynyl)-1H-pyrazole-4-carbaldehydes in good yields. ktu.eduresearchgate.net

| Entry | Boronic Acid/Alkyne | Catalyst System | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 94 |

| 2 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 85 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1-Phenyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | 50 |

| 4 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde | 72 |

| 5 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | 1-Phenyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | 70 |

Table 1: Examples of Palladium-Catalyzed Synthesis of Substituted 1-Phenyl-1H-pyrazole-4-carbaldehydes. Data sourced from ktu.eduresearchgate.net.

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for pyrazole synthesis. nih.gov An efficient copper-catalyzed condensation reaction has been developed to produce pyrazoles under acid-free conditions at room temperature, notable for its short reaction times. organic-chemistry.org

One prominent method is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, which yields various substituted pyrazoles. organic-chemistry.org In this process, inexpensive Cu₂O acts as the promoter, and air serves as the environmentally friendly oxidant. organic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which provides a broad range of pyrazole derivatives. organic-chemistry.orgnih.gov This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization. organic-chemistry.org

| Catalyst | Oxidant | Substrate | Method | Reference |

| Cu₂O | Air | N,N-disubstituted hydrazines + alkynoates | Aerobic Oxidative [3+2] Cycloaddition | organic-chemistry.org |

| Cu(I) salt | O₂ | β,γ-unsaturated hydrazones | Aerobic Oxidative Cyclization | nih.gov |

| CuCl | Not specified | Phenylhydrazone + maleimide | Oxidative Coupling | nih.gov |

Table 2: Overview of Copper-Mediated Pyrazole Synthesis Methodologies.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields compared to conventional heating methods. heteroletters.org This technology has been successfully applied to the synthesis of pyrazole derivatives, significantly reducing reaction times from hours to minutes. heteroletters.orgrsc.org

One such method involves the reaction of substituted acetophenone (B1666503), substituted hydrazine, and dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) under microwave irradiation to furnish 1-substituted-3-aryl-1H-pyrazole-4-carbaldehydes. researchgate.net In another example, novel pyrazole derivatives are synthesized by reacting a carbaldehyde derivative with phenyl hydrazine in a solution of ethanol and acetic acid under microwave irradiation at 100°C for just seven minutes. dergipark.org.tr The synthesis of 1,3,4-oxadiazoles containing a pyrazole moiety via Claisen–Schmidt condensation has also been achieved using a microwave reactor at 400 W for 5–8 minutes, resulting in good yields. rsc.org This is a significant improvement over conventional reflux conditions, which required 6–9 hours and produced lower yields. rsc.org

Nanocatalysis in Pyrazole Synthesis

Nanocatalysis represents a burgeoning field in organic synthesis, offering numerous advantages such as high surface area, enhanced catalytic activity, mild reaction conditions, and catalyst recyclability. taylorfrancis.comtaylorfrancis.com Nanoparticles serve as highly efficient heterogeneous catalysts, combining the benefits of both homogeneous and heterogeneous catalysis. taylorfrancis.com

For the synthesis of pyrazole derivatives, various nanocatalysts have been employed. For instance, nanocrystalline ZnZr₄(PO₄)₆ has been used as a robust catalyst for the one-pot synthesis of pyranopyrazole derivatives in an aqueous medium. taylorfrancis.com Similarly, ZnO nano-catalysts have been utilized in the microwave-assisted, solvent-free synthesis of substituted pyrazoles from cinnamaldehydes and hydrazine hydrate. pharmacophorejournal.com The use of magnetic nanocatalysts is particularly advantageous as they can be easily and quickly separated from the reaction mixture using an external magnet, allowing for cost-effective reuse. tandfonline.com

| Nanocatalyst | Synthetic Method | Key Advantages | Reference |

| Nanocrystalline ZnZr₄(PO₄)₆ | One-pot reaction in aqueous medium | Robust, efficient for pyranopyrazoles | taylorfrancis.com |

| ZnO Nano-catalyst | Microwave-assisted, solvent-free | Green chemistry, rapid reaction | pharmacophorejournal.com |

| Magnetic Nanoparticles | Multicomponent reactions | Easy separation and recyclability, cost-effective | tandfonline.com |

| Cobalt Oxide | Microwave-assisted coupling | Green solvent medium, excellent yields | pharmacognosyjournal.net |

Table 3: Examples of Nanocatalysts in the Synthesis of Pyrazole Derivatives.

Synthesis of Substituted 1H-Pyrazole-3-carbaldehydes

The introduction of substituents onto the pyrazole ring, particularly the carbaldehyde group, is often achieved through specific formylation reactions or by building the ring from already functionalized precursors.

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. nih.govsemanticscholar.orgresearchgate.net This reaction typically uses a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.govsemanticscholar.org The reaction of hydrazones with the Vilsmeier-Haack reagent is a common route to synthesize 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.govsemanticscholar.org For example, 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be prepared from the corresponding hydrazone using POCl₃/DMF. nih.gov

Furthermore, substituted pyrazole carbaldehydes can be synthesized via the palladium-catalyzed cross-coupling reactions previously discussed (Section 2.2.2.1). Starting with a common intermediate like 3-triflyloxy-1H-pyrazole-4-carbaldehyde, a diverse array of substituents can be introduced at the 3-position through Suzuki or Sonogashira couplings, yielding a library of substituted 1H-pyrazole-3-carbaldehydes. ktu.eduresearchgate.net The iodination of pyrazole-3-carbaldehydes is another route to functionalized intermediates, such as 4-iodo-1,5-diphenyl-1H-pyrazole-3-carbaldehyde, which can be used for further synthetic transformations. rsc.org

Introduction of Various Substituents (e.g., Alkyl, Aryl, Halogen)

The functionalization of the pyrazole ring is essential for modulating the physicochemical and biological properties of 1H-pyrazole-3-carbaldehyde derivatives. Various synthetic strategies have been developed to introduce alkyl, aryl, and halogen substituents at different positions of the pyrazole core.

Aryl Substituents: Palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon bonds to introduce aryl groups onto the pyrazole ring. An efficient route involves the functionalization of intermediate pyrazole triflates with various boronic acids. This method allows for the construction of ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes. The Vilsmeier-Haack reaction is another cornerstone in pyrazole synthesis, frequently used to formylate the pyrazole ring after the primary scaffold, which may already contain aryl substituents, has been constructed from precursors like acetophenone phenylhydrazone researchgate.net. The synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes is often achieved by the Vilsmeier-Haack cyclization of the corresponding methyl ketone hydrazones nih.gov.

Halogen Substituents: Halogenated pyrazoles are not only biologically active but also serve as versatile intermediates for further synthetic transformations, such as cross-coupling reactions. A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed using N-halosuccinimides (NCS, NBS, NIS) as inexpensive and safe halogenating agents. This metal-free protocol proceeds at room temperature and provides an effective pathway to various 4-halogenated pyrazole derivatives with yields ranging from moderate to excellent arkat-usa.org. The introduction of a halogen atom is often a critical first step in the synthesis of more complex, hard-to-reach derivatives arkat-usa.org.

The table below summarizes selected methods for the introduction of substituents on the pyrazole ring.

| Substituent | Methodology | Reagents & Conditions | Key Features | Source |

|---|---|---|---|---|

| Aryl | Pd-catalysed Cross-Coupling | Pyrazole triflates, Boronic acids, Pd catalyst | Forms C-C bonds; suitable for ortho-substituted phenyl groups. | researchgate.net |

| Aryl | Vilsmeier-Haack Reaction | Hydrazones, POCl₃/DMF | Cyclization and formylation to produce aryl-substituted pyrazole carbaldehydes. | nih.gov |

| Halogen (Cl, Br, I) | Direct C-H Halogenation | 3-Aryl-1H-pyrazol-5-amines, N-halosuccinimide (NXS), DMSO | Metal-free, proceeds at room temperature, broad substrate scope. | arkat-usa.org |

Protecting Group Strategies (e.g., N-Boc, N-EtOEt)

In the multi-step synthesis of complex pyrazole derivatives, protecting the N-H group of the pyrazole ring is often necessary to prevent unwanted side reactions and to direct reactivity to other positions. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the pyrazole nitrogen due to its stability in many reaction conditions and well-established deprotection protocols.

Protection: The N-H of a pyrazole can be protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O). An eco-friendly and efficient method for the N-Boc protection of the secondary amine in 4-acetyl-3,5-dimethylpyrazole has been developed using catalysts like Polyethylene glycol-400 (PEG-400), 4-dimethylaminopyridine (B28879) (DMAP), and N,N-diisopropylethylamine (DIPEA). These methods provide good yields with fewer side products researchgate.net.

Deprotection: While the Boc group is typically removed under acidic conditions, a novel and selective method for its cleavage from N-Boc-pyrazoles has been reported using sodium borohydride (B1222165) (NaBH₄) in ethanol at room temperature. This method is highly efficient, yielding the deprotected pyrazoles in 75-98% yield, and has the advantage of leaving other sensitive groups, such as N-Boc protected primary amines, intact umich.eduresearchgate.net.

N-EtOEt Protecting Group: The 1-ethoxyethyl (EtOEt) group serves as another effective protecting group for the pyrazole N-H, particularly when the N-Boc group is found to be unstable under specific reaction conditions, such as those involving organolithium compounds researchgate.net.

Protection: The EtOEt group is readily introduced by reacting the N-H pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid, such as trifluoroacetic acid researchgate.net. This reaction is typically performed by heating the mixture at 40-50 °C.

Deprotection: A key advantage of the EtOEt group is its facile removal under mild acidic conditions, which allows for selective deprotection without affecting other sensitive functionalities.

The following table provides an overview of the protecting group strategies discussed.

| Protecting Group | Protection Reagent & Conditions | Deprotection Conditions | Notes | Source |

|---|---|---|---|---|

| N-Boc | Di-tert-butyl dicarbonate (Boc₂O), with catalysts like PEG-400 or DMAP/DIPEA. | NaBH₄ in EtOH at room temperature (selective); or standard acidic conditions. | Widely used; selective deprotection allows for orthogonal strategies. | researchgate.netumich.eduresearchgate.net |

| N-EtOEt | Ethyl vinyl ether, catalytic acid (e.g., trifluoroacetic acid), 40-50 °C. | Mild acidic conditions. | Useful alternative when N-Boc is unstable, e.g., in the presence of organolithiums. | researchgate.net |

Chemical Reactivity and Transformation Studies of 1h Pyrazole 3 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group, characterized by a carbonyl (C=O) function, is highly electrophilic at the carbonyl carbon, rendering it a prime target for nucleophilic attack. This inherent reactivity is the basis for many of the transformations that 1H-Pyrazole-3-carbaldehyde undergoes.

Nucleophilic addition is a fundamental reaction of aldehydes. It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield the addition product.

The reaction of aldehydes with alcohols under acidic or basic conditions typically yields hemiacetals. While this is a general reaction for aldehydes, specific studies detailing the formation of a stable hemiacetal from this compound were not prominently found in the surveyed literature.

However, the formation of imines, also known as Schiff bases, is a well-documented reaction for pyrazole (B372694) aldehydes. This reaction involves the nucleophilic addition of a primary amine to the carbonyl group, followed by the elimination of a water molecule. The general reaction is acid-catalyzed and is reversible. libretexts.org The condensation of primary amines with carbonyl compounds is a primary method for producing imines. These reactions are crucial for synthesizing a variety of heterocyclic compounds. For instance, 1,3-diphenylpyrazole-4-carboxaldehyde has been shown to react with various aniline (B41778) derivatives in refluxing methanol (B129727) with a catalytic amount of acetic acid to produce the corresponding N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives. ekb.eg Similarly, reactions with hydrazines, such as methyl hydrazine (B178648) and aryl hydrazine derivatives, also proceed under reflux in methanol with a few drops of acetic acid to yield the corresponding hydrazones. ekb.eg

Table 1: Examples of Imine and Hydrazone Formation from Pyrazole Aldehydes

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Aniline derivatives | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | Methanol, Acetic acid, Reflux | Not specified | ekb.eg |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Methyl hydrazine | 4-((2-Methylhydrazono)-methyl)-1,3-diphenyl-1H-pyrazole | Methanol, Acetic acid, Reflux | 77 | ekb.eg |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Aryl hydrazine derivatives | 4-((2-arylhydrazono)-methyl)-1,3-diphenyl-1H-pyrazole | Methanol, Acetic acid, Reflux | 65-72 | ekb.eg |

Condensation reactions involving the aldehyde group of this compound are instrumental in building more complex molecular structures. Two notable examples are the Knoevenagel and Wittig reactions.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. This reaction is a key method for forming carbon-carbon double bonds. banglajol.info Pyrazole aldehydes readily undergo Knoevenagel condensation with active methylene compounds like malononitrile (B47326) in an aqueous medium using a catalyst such as ammonium (B1175870) carbonate. researchgate.net This method is considered environmentally benign and provides excellent yields of the corresponding arylidene derivatives. researchgate.net

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.org The reaction involves a phosphorus ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. libretexts.orgudel.edu The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide. organic-chemistry.org While the Wittig reaction is a general method for aldehydes, specific examples detailing the reaction with this compound can be found in the broader context of pyrazole chemistry. For instance, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been used in Wittig reactions to produce 4-[2-arylethenyl]pyrazoles.

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (1H-Pyrazol-3-yl)methanol. A common and convenient reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent is a source of hydride ions (H⁻) and is selective for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol (B145695). For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been reduced with sodium borohydride under mild conditions to afford the corresponding hydroxymethylpyrazoles.

Oxidation of the aldehyde functionality in this compound leads to the formation of 1H-Pyrazole-3-carboxylic acid. A variety of oxidizing agents can be employed for this purpose. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can effectively convert pyrazole aldehydes to their corresponding carboxylic acids. For instance, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been cleanly oxidized by potassium permanganate in a water-pyridine medium to yield the corresponding acids in high yields. semanticscholar.org Similarly, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde was successfully oxidized to the corresponding carboxylic acid using potassium permanganate. semanticscholar.org

Table 2: Oxidation of Pyrazole Aldehydes to Carboxylic Acids

| Substrate | Oxidizing Agent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Potassium permanganate | 3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acids | Water-pyridine | High | semanticscholar.org |

| 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | Potassium permanganate | 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | Not specified | Not specified | semanticscholar.org |

The aldehyde group of this compound can be converted into a nitrile group (-C≡N), yielding 1H-Pyrazole-3-carbonitrile. A common synthetic route for this transformation involves a two-step process. First, the aldehyde is reacted with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime. Subsequently, the aldoxime is dehydrated to the nitrile. Various reagents can be used for the dehydration step, including acetic anhydride, thionyl chloride, or phosphorus pentoxide. organic-chemistry.orgresearchgate.net A general method for synthesizing 3-carbonitrile pyrazoles involves the dehydration of the corresponding pyrazole-3-carboxamide, which can be derived from the carboxylic acid. chemicalbook.com

Nucleophilic Addition Reactions

Reactivity of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This structure influences its reactivity, particularly in electrophilic substitution reactions and functionalization at the nitrogen atoms.

The pyrazole ring is generally susceptible to electrophilic attack. Due to the electronic distribution within the ring, electrophilic substitution predominantly occurs at the C-4 position. rrbdavc.org The presence of the two nitrogen atoms deactivates the C-3 and C-5 positions towards electrophilic attack, making the C-4 position the most nucleophilic carbon atom. rrbdavc.org

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (NO₂) can be introduced at the C-4 position to yield 4-nitropyrazole derivatives. scribd.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (SO₃H) at the C-4 position. scribd.com

Halogenation: Bromination or chlorination can be achieved using appropriate halogenating agents, resulting in 4-halo-substituted pyrazoles.

Vilsmeier-Haack Formylation: While this compound already possesses a formyl group, related pyrazole scaffolds without a substituent at the C-4 position can undergo formylation using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce an aldehyde group at this position. scribd.comresearchgate.netumich.edu This reaction is a primary method for synthesizing pyrazole-4-carbaldehydes. umich.eduresearchgate.net

| Reaction | Reagents | Electrophile | Position of Substitution | Product Type |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 | Pyrazole-4-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C-4 | 4-Formylpyrazole |

| Diazonium Coupling | Ar-N₂⁺Cl⁻, mild base | Ar-N₂⁺ | C-4 | 4-Arylazopyrazole |

The pyrazole ring possesses two nitrogen atoms, one of which (N-1) is pyrrole-like and bears a hydrogen atom, while the other (N-2) is pyridine-like. The N-H proton is acidic and can be readily removed by a base, allowing for functionalization at the N-1 position.

N-Alkylation and N-Arylation: The N-1 position can be functionalized with various alkyl or aryl groups. This is typically achieved by deprotonation with a base followed by reaction with an appropriate alkyl or aryl halide. rrbdavc.org For instance, N-alkylation can be performed using alkyl halides, and N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions. rsc.org

N-Acylation: The pyrazole nitrogen can be acylated using acid chlorides or anhydrides. For example, reaction with benzoyl chloride can yield 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. semanticscholar.org

Protection of N-H Group: In multi-step syntheses, it is often necessary to protect the N-H group to prevent unwanted side reactions. A common protecting group is the 1-(1-ethoxyethyl) group, which can be introduced by reacting the pyrazole with ethyl vinyl ether in the presence of an acid catalyst like trifluoroacetic acid. arkat-usa.org

Derivatization and Analogue Synthesis

The aldehyde group at the C-3 position is the primary site for derivatization, enabling the synthesis of a vast array of analogues and more complex molecular architectures.

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is one of the most important transformations of the aldehyde group and provides access to a wide range of derivatives with potential applications in medicinal chemistry and materials science. researchgate.netchemimpex.com The reaction typically proceeds by mixing the pyrazole aldehyde with a primary amine in a suitable solvent, sometimes with acid or base catalysis. rasayanjournal.co.in

For example, the condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in an acidic medium yields the corresponding Schiff bases. rasayanjournal.co.in Similarly, Schiff bases have been prepared from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and chitosan. acs.org

| Pyrazole Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 5-Methyl-1H-pyrazole-3-carbaldehyde | Tris(2-aminoethyl)amine (B1216632) (tren) | Tripodal ligand tren(MePyrzH)₃ | mdpi.com |

| Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes | 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | 4-{[(Z)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiols | rasayanjournal.co.in |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Chitosan | Chitosan-pyrazole Schiff base | acs.org |

| Substituted 1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminophenol | Pyrazole-aminophenol Schiff bases | researchgate.net |

The aldehyde functionality of this compound is a key handle for constructing fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve reacting the pyrazole aldehyde with a bifunctional nucleophile, leading to the formation of a new ring fused to the pyrazole core.

For instance, 5-amino-1H-pyrazole-4-carbaldehyde, an isomer of the title compound, serves as a versatile precursor for various fused systems. Its reaction with ketones or active methylene compounds under basic conditions can lead to the formation of pyrazolo[3,4-b]pyridines. semanticscholar.org Similarly, reaction with acetonitrile (B52724) derivatives can also yield pyrazolo[3,4-b]pyridine derivatives through Friedländer condensation. semanticscholar.org The reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with active methylene compounds and hydrazines has been used to synthesize various fused heterocyclic systems. ekb.eg These synthetic strategies highlight the utility of the formyl group in constructing complex, polycyclic aromatic systems.

Pyrazole derivatives, particularly those synthesized from this compound such as Schiff bases, are excellent ligands for coordinating with metal ions. nih.gov The nitrogen atoms of the pyrazole ring and the imine group of the Schiff base act as donor atoms, allowing for the formation of stable metal complexes.

A variety of transition metal complexes have been synthesized using pyrazole-based ligands. For example, tripodal ligands formed from the Schiff base condensation of 5-methyl-1H-pyrazole-3-carbaldehyde with tris(2-aminoethyl)amine can coordinate with cobalt(II) to form mononuclear complexes. mdpi.com Other research has demonstrated the synthesis of mononuclear coordination complexes of Cd(II), Cu(II), and Fe(II) with ligands derived from N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov These complexes often exhibit interesting structural, electronic, and potentially catalytic properties. rsc.org

| Ligand | Metal Ion | Complex Type | Reference |

|---|---|---|---|

| tren(MePyrzH)₃ (from 5-methyl-1H-pyrazole-3-carbaldehyde) | Co(II) | Mononuclear Cobalt(II) complex | mdpi.com |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II) | Mononuclear [Cd(L)₂Cl₂] | nih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(II) | Mononuclear Cu(L)₂(C₂H₅OH)₂₂ | nih.gov |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Mononuclear and 3D coordination polymers | rsc.org |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom.

¹H NMR Chemical Shift Assignments and Coupling Analysis

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CHO | ~9.9 - 10.1 | Singlet (s) |

| H4 (ring) | ~6.8 - 7.0 | Doublet (d) |

| H5 (ring) | ~7.8 - 8.0 | Doublet (d) |

| NH | ~13.0 - 14.0 | Broad Singlet (br s) |

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. The carbonyl carbon of the aldehyde is a key diagnostic signal, appearing significantly downfield. The carbon atoms of the pyrazole (B372694) ring have characteristic shifts that are influenced by the nitrogen atoms and the aldehyde substituent. For instance, in derivatives like 1,3-diphenylpyrazole-4-carboxaldehyde, the aldehyde carbon (C=O) appears at approximately 186.01 ppm. ekb.eg The pyrazole ring carbons in various derivatives show signals in the range of δ 110-155 ppm. ekb.egresearchgate.net

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~185 - 190 |

| C3 (ring) | ~140 - 145 |

| C4 (ring) | ~110 - 115 |

| C5 (ring) | ~135 - 140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1H-Pyrazole-3-carbaldehyde displays several characteristic absorption bands. A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group is expected in the region of 1740-1690 cm⁻¹. ucla.edu The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the 3500-3300 cm⁻¹ region. libretexts.org Other significant peaks include C-H stretching of the aromatic ring and the aldehyde, and C=N and C=C stretching vibrations from the pyrazole ring. researchgate.netvscht.cz

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H (Pyrazole Ring) | Stretching | 3500 - 3300 (broad) |

| C-H (Ring/Aldehyde) | Stretching | 3100 - 3000 (ring), 2850 & 2750 (aldehyde) |

| C=O (Aldehyde) | Stretching | 1740 - 1690 (strong) |

| C=N / C=C (Ring) | Stretching | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₄H₄N₂O, corresponding to a molecular weight of 96.09 g/mol . scbt.comchemscene.com

Upon electron ionization, the molecule forms a molecular ion (M⁺•) at m/z = 96. The fragmentation of pyrazoles is characterized by several key pathways. researchgate.net A common fragmentation involves the loss of a hydrogen atom to form an [M-1]⁺ ion. Another characteristic fragmentation of the pyrazole ring is the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z = 69. For aldehydes, cleavage of the bond next to the carbonyl group can result in the loss of the CHO group (a loss of 29 mass units), leading to a peak at m/z = 67. chemguide.co.uklibretexts.org

| Ion | m/z | Identity / Origin |

| [C₄H₄N₂O]⁺• | 96 | Molecular Ion (M⁺•) |

| [C₄H₃N₂O]⁺ | 95 | Loss of H• ([M-H]⁺) |

| [C₃H₃N]⁺• | 69 | Loss of HCN from M⁺• |

| [C₃H₃N₂]⁺ | 67 | Loss of CHO• from M⁺• |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of the parent 1H-pyrazole shows a maximal absorption cross-section at 203 nm, which is attributed to a π → π* electronic transition. nih.govrsc.org The introduction of the carbaldehyde group, a chromophore, is expected to shift the absorption maximum to longer wavelengths (a bathochromic shift) due to the extension of the conjugated system. This is because the aldehyde group's carbonyl bond also participates in π → π* transitions, and its non-bonding oxygen electrons can undergo n → π* transitions. Studies on related pyrazole derivatives confirm electronic absorption bands in the UV region. researchgate.net

| Transition | Expected Wavelength Range (λ_max, nm) |

| π → π | 210 - 250 |

| n → π | > 270 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for the parent this compound is not available in the provided search results, studies on its derivatives provide valuable insights into the expected solid-state structure. For example, the crystal structure of 1,3-dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde has been determined, revealing the dihedral angles between the pyrazole and phenyl rings. researchgate.net Similarly, detailed crystallographic data, including lattice parameters and space groups, have been reported for other substituted pyrazole derivatives. nih.gov These studies consistently show the planarity of the pyrazole ring and describe intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. researchgate.net

Example Crystallographic Data for a Substituted Pyrazole Derivative (Compound 4 in a study) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.348(2) |

| b (Å) | 9.793(2) |

| c (Å) | 16.366(4) |

| α (°) | 87.493(6) |

| β (°) | 87.318(6) |

| γ (°) | 84.676(6) |

Note: This data is for a related, more complex molecule and is provided for illustrative purposes to show the type of information obtained from X-ray crystallography. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules eurasianjournals.comeurasianjournals.com. DFT methods are widely used to predict a range of properties for pyrazole (B372694) derivatives, from optimized geometries to reactivity indices asrjetsjournal.orgicm.edu.plasrjetsjournal.org. The B3LYP functional is a popular hybrid functional frequently employed for these types of calculations on pyrazole systems asrjetsjournal.orgicm.edu.plasrjetsjournal.org.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d) or 6-311G(d,p)), researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule asrjetsjournal.orgicm.edu.pl. For 1H-Pyrazole-3-carbaldehyde, this process would establish the planarity of the pyrazole ring and the orientation of the carbaldehyde group, which are critical for understanding its interactions and reactivity. While specific optimized parameters for the unsubstituted this compound are not detailed in the available literature, this standard procedure is routinely applied to its derivatives to correlate structural features with observed properties icm.edu.plpjoes.com.

Following geometry optimization, vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) asrjetsjournal.orgasrjetsjournal.org. This analysis also predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C=O stretching of the aldehyde, or ring deformation modes. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific absorption bands to molecular motions. For pyrazole derivatives, DFT calculations have shown good agreement with experimental vibrational spectra asrjetsjournal.orgasrjetsjournal.org.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity icm.edu.plpjoes.com. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity pjoes.combibliotekanauki.pl.

The HOMO-LUMO energy gap (ΔE) is a particularly important parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable pjoes.combibliotekanauki.pl. For various pyrazole derivatives, the distribution of the HOMO and LUMO electron clouds is often analyzed to predict how the molecule will interact with other species icm.edu.pl. For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO would likely have significant contributions from the electron-withdrawing carbaldehyde group.

Table 1: Frontier Molecular Orbital Parameters (Conceptual) (Note: The following table is illustrative of the parameters calculated in a typical DFT study. Specific values for this compound require a dedicated computational analysis.)

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

Based on HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity asrjetsjournal.orgicm.edu.pl. These concepts arise from conceptual DFT and provide a framework for predicting chemical behavior.

Chemical Potential (μ) : Related to the "escaping tendency" of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. icm.edu.plpjoes.com

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2. icm.edu.plpjoes.com

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). Molecules with high electrophilicity are considered strong electrophiles icm.edu.plpjoes.com.

These descriptors are routinely calculated for pyrazole derivatives to compare their reactivity profiles asrjetsjournal.orgicm.edu.pl. For this compound, these calculations would provide a quantitative measure of its stability and electrophilic nature.

Table 2: Global Reactivity Descriptors (Conceptual) (Note: This table illustrates the descriptors derived from HOMO-LUMO energies. Specific values for this compound are not available in the cited literature.)

| Descriptor | Symbol | Formula |

|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 |

| Chemical Softness | S | 1 / (2η) |

| Electronegativity | χ | -μ |

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different values of the electrostatic potential asrjetsjournal.orgasrjetsjournal.org. Typically, red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or near-neutral potentials.

For this compound, an MESP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group, identifying them as sites for electrophilic interaction or hydrogen bonding. Conversely, a positive potential (blue) would be expected around the hydrogen attached to the nitrogen (N-H) and the aldehyde proton (C-H), highlighting their electrophilic character asrjetsjournal.org. MESP analysis is a standard method for predicting the reactive sites of pyrazole derivatives asrjetsjournal.orgasrjetsjournal.org.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, are used to predict the ¹H and ¹³C NMR chemical shifts of molecules asrjetsjournal.orgasrjetsjournal.org. These theoretical calculations provide valuable support for experimental structure elucidation by allowing a direct comparison between calculated and observed spectra. The accuracy of these predictions can help in assigning ambiguous signals and confirming the proposed structure of a compound. Such calculations have been successfully applied to various pyrazole derivatives, often showing a strong correlation between theoretical and experimental chemical shifts asrjetsjournal.orgasrjetsjournal.org. For this compound, a GIAO calculation would predict the specific resonance frequencies for each unique proton and carbon atom in the molecule.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. Pyrazole derivatives have emerged as a promising class of NLO materials due to their electronic characteristics. nih.gov

Theoretical calculations, often employing Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in predicting the NLO properties of molecules. The key parameter for second-order NLO materials is the first hyperpolarizability (β). While direct experimental or extensive theoretical studies on the NLO properties of this compound are not widely documented, research on closely related pyrazole derivatives provides valuable insights.

For instance, a study on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, which features a nitrovinyl group as a strong electron acceptor, demonstrated significant NLO response. The experimental first hyperpolarizability (β) was determined to be 45 ± 2 × 10⁻³⁰ esu. nih.gov Theoretical calculations using the MP2/6-311+G(d) model yielded a comparable value of 40 × 10⁻³⁰ cm⁵/esu, showing good agreement with experimental data. nih.gov Such studies underscore the potential of the pyrazole ring as an effective π-bridge in NLO-active molecules. The presence of the electron-withdrawing carbaldehyde group in this compound suggests that it could also exhibit NLO properties, although likely of a different magnitude compared to derivatives with stronger acceptor groups.

Table 1: Theoretical and Experimental First Hyperpolarizability (β) of a Related Pyrazole Derivative

| Compound | Method | β (esu) |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Experimental (HRS) | 45 ± 2 × 10⁻³⁰ |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Theoretical (MP2/6-311+G(d)) | 40 × 10⁻³⁰ |

Data sourced from a study on a nitrovinyl-substituted pyrazole derivative, as direct data for this compound is not available. nih.gov

Molecular Docking Studies (In Silico)

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand the interaction between a ligand and its target protein at the atomic level. Pyrazole-containing compounds are known for a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties. nih.govacs.org

While specific molecular docking studies focusing solely on this compound are limited in publicly available literature, numerous studies have been conducted on its derivatives, highlighting the therapeutic potential of the pyrazole scaffold. For example, a series of 1,2,3-triazole-appended bis-pyrazoles were synthesized and evaluated for their antifungal activity. Molecular docking studies were performed against sterol 14α-demethylase (CYP51), a crucial enzyme in fungi. acs.org These studies help in understanding the ligand-protein interactions that are vital for the observed biological activity.

In the context of anticancer research, derivatives of pyrazole-4-carbaldehyde have been synthesized and evaluated. For instance, a study on new pyrazole, pyridine, and thiazole (B1198619) derivatives incorporating a sulfonamide moiety, derived from a pyrazole-4-carbaldehyde intermediate, showed significant anticancer activity against the MCF-7 breast cancer cell line. scispace.com Molecular docking simulations of these compounds against relevant cancer targets, such as specific kinases or enzymes, are typically performed to elucidate their mechanism of action. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the pyrazole derivative and the active site of the protein.

The aldehyde group in this compound can act as a hydrogen bond acceptor, and the pyrazole ring itself can engage in various interactions, making it a valuable fragment for designing molecules with specific biological targets.

Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Biological Target | Therapeutic Area |

| 1,2,3-Triazole-appended bis-pyrazoles | Sterol 14α-demethylase (CYP51) | Antifungal |

| Pyrazole-sulfonamide hybrids | Cancer-related proteins (e.g., kinases) | Anticancer |

| Pyrazole-thiazole derivatives | S. aureus topoisomerase IV | Antimicrobial |

This table represents findings from studies on various pyrazole derivatives to indicate the scope of in silico research on this class of compounds. acs.orgscispace.comnih.gov

Topological Analysis (e.g., AIM, ELF)

Topological analysis of electron density provides a quantitative description of chemical bonding and molecular structure. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, and the Electron Localization Function (ELF) are two prominent methods used for this purpose. These analyses offer insights into the nature of chemical bonds, electron delocalization, and reactivity. dntb.gov.ua

A computational study on (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde utilized DFT to calculate various reactivity descriptors and map the electrostatic surface potential to predict reactive sites. asrjetsjournal.org Although this study did not explicitly report AIM or ELF analysis, such computational investigations lay the groundwork for more in-depth topological studies.

The application of these theoretical tools to this compound would provide a deeper understanding of its chemical reactivity and the nature of its intramolecular interactions, which is valuable for its rational design in various chemical applications.

Applications in Medicinal Chemistry and Biological Activity Studies

Role as a Building Block in Pharmaceutical Synthesis

The utility of 1H-pyrazole-3-carbaldehyde as a foundational scaffold is well-documented in the synthesis of novel pharmaceutical agents. Its structural features enable the facile introduction of various functional groups and the construction of complex molecular architectures, making it an invaluable tool for drug discovery and development.

This compound and its derivatives are instrumental in the development of new drug candidates targeting a range of diseases. For instance, a series of novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and investigated for their antitumor mechanisms, with one compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), demonstrating a high DNA-binding affinity, suggesting that DNA could be a potential target for these pyrazole (B372694) derivatives nih.gov.

Furthermore, research into pyrazole-based chalcones has yielded promising results in the realm of anticancer drug development. Chalcone derivatives synthesized from 4-acetyl-5-thiophene-pyrazole and various heteroaryl aldehydes have shown significant anticancer properties. Specifically, compound 9e was identified as a potent agent against pancreatic carcinoma (PACA2) cells, while compound 7d displayed notable efficacy against human breast adenocarcinoma (MCF7) cells nih.gov. These findings underscore the potential of pyrazole-carbaldehyde-derived compounds as leads for new cancer therapies.

The chemical reactivity of this compound facilitates its use in multicomponent reactions to produce a variety of biologically active scaffolds. These scaffolds form the core structures of molecules with diverse pharmacological activities.

One significant application is in the synthesis of pyranopyrazole derivatives, which are recognized for their broad spectrum of biological and pharmacological importance nih.gov. The synthesis of these scaffolds often involves the [3+3] cycloaddition of a pyrazolone (B3327878) with other reagents nih.gov. Similarly, pyrazole-4-carbaldehydes are utilized in one-pot syntheses to create 2,4-disubstituted thiazolyl pyrazole derivatives, which have shown good to moderate antimicrobial activities mdpi.com.

Another important class of scaffolds derived from pyrazole carbaldehydes are quinazolinone-containing pyrazole carbamides. A series of these compounds were designed and synthesized as potential fungicides, with one derivative, 6a16, exhibiting excellent activity against Rhizoctonia solani, superior to the commercial fungicide fluconazole (B54011) nih.gov. Additionally, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, synthesized from 3,5-diamino-1H-pyrazole, have been identified as potent COX-2 inhibitors elsevier.com.

The versatility of pyrazole carbaldehydes is further demonstrated in the synthesis of pyrazolyl-chalcone derivatives through Claisen-Schmidt condensation, which have shown promise as anticancer agents nih.gov. These examples highlight the crucial role of this compound in generating a rich diversity of heterocyclic scaffolds for medicinal chemistry applications.

Pharmacological Activities of this compound Derivatives

Derivatives of this compound exhibit a wide range of pharmacological activities, which has been a driving force for the continued interest in this class of compounds. The modification of the pyrazole core allows for the fine-tuning of biological activity, leading to the identification of potent anti-inflammatory, anticancer, and antimicrobial agents.

A number of pyrazole derivatives synthesized from this compound have demonstrated significant anti-inflammatory properties. A study focused on newly synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives revealed that several compounds exhibited significant anti-inflammatory activity when compared to the standard drug diclofenac (B195802) sodium semanticscholar.org. The presence of electron-donating groups at the para position of the phenyl nucleus was found to enhance this activity semanticscholar.org.

Another study highlighted pyrazole carbaldehydes as novel anti-inflammatory agents, with synthesized compounds showing comparable activity to diclofenac in an in vitro membrane stabilization assay researchgate.net. Specifically, pyrazole carbaldehydes with methoxy (B1213986) phenyl groups as substituents showed the highest percentage of hemolysis inhibition, indicating their potential as leads for safer anti-inflammatory drugs researchgate.net. Furthermore, certain pyrazoline derivatives have been identified as potent lipoxygenase inhibitors, with compound 2g showing an IC50 value of 80 µM mdpi.com. Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been developed as a new class of COX-2 inhibitors, with compounds 8 and 13 showing high potency with IC50 values of 5.68 ± 0.08 and 3.37 ± 0.07 μM, respectively, comparable to celecoxib (B62257) elsevier.com.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Activity | Model/Target | IC50 Value | Reference |

|---|---|---|---|---|

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | Significant anti-inflammatory activity | In vivo | Not specified | semanticscholar.org |

| Pyrazole carbaldehydes with methoxy phenyl groups | High percentage of hemolysis inhibition | In vitro membrane stabilization | Not specified | researchgate.net |

| Pyrazoline derivative 2g | Lipoxygenase inhibitor | In vitro | 80 µM | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine derivative 8 | COX-2 inhibitor | In vitro | 5.68 ± 0.08 μM | elsevier.com |

Derivatives of this compound have emerged as a promising class of anticancer and antitumor agents. A variety of pyrazole-containing scaffolds have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines.

For instance, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to possess antiproliferative effects nih.gov. One such derivative, pym-5, was found to have a high DNA-binding affinity, suggesting a potential mechanism of action nih.gov. Pyrazole-based hybrid heteroaromatics have also been investigated, with compounds 31 and 32 exhibiting potent activity against A549 lung cancer cells with IC50 values of 42.79 and 55.73 μM, respectively nih.gov.

Furthermore, 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids have demonstrated potent cytotoxicity against a panel of cancer cell lines, with compounds 22 and 23 showing IC50 values ranging from 2.82 to 6.28 μM nih.gov. A series of 1,3-diphenylpyrazole-4-carboxaldehyde derivatives have also been synthesized and evaluated for their antitumor activity ekb.eg.

Table 2: Anticancer and Antitumor Activity of this compound Derivatives

| Derivative Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyrazole-based hybrid heteroaromatics (Compound 31) | A549 (Lung Cancer) | 42.79 μM | nih.gov |

| Pyrazole-based hybrid heteroaromatics (Compound 32) | A549 (Lung Cancer) | 55.73 μM | nih.gov |

| 1,4-Benzoxazine-pyrazole hybrid (Compound 22) | Various | 2.82 - 6.28 μM | nih.gov |

| 1,4-Benzoxazine-pyrazole hybrid (Compound 23) | Various | 2.82 - 6.28 μM | nih.gov |

| Pyrazolyl-chalcone derivative 7d | MCF7 (Breast Cancer) | 42.6 μM | nih.gov |

| Pyrazolyl-chalcone derivative 9e | PACA2 (Pancreatic Cancer) | 27.6 μM | nih.gov |

| Pyrazole derivative of THC with 4-bromophenyl group | A549 (Lung Cancer) | 8.0 µM | srrjournals.com |

| Pyrazole derivative of THC with 4-bromophenyl group | HeLa (Cervical Cancer) | 9.8 µM | srrjournals.com |

The antimicrobial potential of this compound derivatives is another area of active research. These compounds have shown efficacy against a range of bacterial, fungal, and viral pathogens.

A study on new pyrazole derivatives containing a thiazole (B1198619) scaffold, synthesized from pyrazole 4-carbaldehydes, found that most of the compounds exhibited good-to-moderate antibacterial and antifungal activities mdpi.com. Similarly, the synthesis and antimicrobial evaluation of other pyrazole derivatives have demonstrated their potential as antibacterial and antifungal agents mdpi.com.

In a more targeted study, novel quinazolinone-scaffold-containing pyrazole carbamide derivatives were designed and synthesized as antifungal agents against Rhizoctonia solani. One of the compounds, 6a16, showed excellent antifungal activity with an EC50 of 9.06 mg/L, which was superior to the commercial fungicide fluconazole nih.gov. Another series of pyrazole carbothioamides displayed excellent inhibition against S. aureus, E. coli, and B. subtilis with MIC values as low as 10 µg/mL nanobioletters.com.

Table 3: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Organism | Activity | MIC/EC50 Value | Reference |

|---|---|---|---|---|

| Quinazolinone-pyrazole carbamide (6a16) | Rhizoctonia solani | Antifungal | EC50 = 9.06 mg/L | nih.gov |

| Pyrazole carbothioamide (5c) | S. aureus | Antibacterial | 10 µg/mL | nanobioletters.com |

| Pyrazole carbothioamide (5c) | E. coli | Antibacterial | 10 µg/mL | nanobioletters.com |

| Pyrazole carbothioamide (5c) | B. subtilis | Antibacterial | 15 µg/mL | nanobioletters.com |

| Halogenoaminopyrazole derivatives | Bacillus subtilis | Antibacterial | 0.007 - 0.062 µg/mL | nih.gov |

Antioxidant Activity

The antioxidant potential of pyrazole derivatives is a widely studied area. These compounds can mitigate oxidative stress, which is implicated in numerous pathological conditions. The antioxidant capacity is often evaluated through various in-vitro assays that measure the compound's ability to scavenge free radicals.

A study involving a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (structurally isomeric to the subject compound) demonstrated significant antioxidant properties. semanticscholar.orgbohrium.com The potency of these compounds was assessed using DPPH, nitric oxide, hydroxyl radical scavenging, and hydrogen peroxide methods. semanticscholar.orgbohrium.com Notably, compounds featuring electron-donating groups at the para position of the phenyl ring, such as methoxy (Compound 4c) and methyl (Compound 4e) groups, exhibited potent antioxidant activity, in some cases comparable or superior to standard antioxidants. semanticscholar.orgbohrium.com This suggests that the electronic properties of substituents play a crucial role in the radical scavenging ability of the pyrazole core.

Another series of 1,3-Diaryl-1H-pyrazole-4-carbaldehydes were synthesized and evaluated for their antioxidant activity using the DPPH assay, with ascorbic acid as a standard. oaijse.com The results indicated that compounds with specific substitutions, particularly a 4-chlorophenyl group at the 3-position of the pyrazole ring, showed significant antioxidant potential. oaijse.com

Research on other pyrazole derivatives, such as 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), has also confirmed that the pyrazole scaffold contributes to considerable antioxidant and radical scavenging abilities. nih.gov

| Compound | Assay | Activity/Result | Reference |

|---|---|---|---|

| 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) | DPPH, Nitric Oxide, Hydroxyl Radical, H2O2 Scavenging | Potent antioxidant activity, comparable to standard. | semanticscholar.orgbohrium.com |

| 1-Benzoyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (4e) | DPPH, Nitric Oxide, Hydroxyl Radical, H2O2 Scavenging | Potent antioxidant activity, comparable to standard. | semanticscholar.orgbohrium.com |

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Ia) | DPPH Scavenging | Exhibited significant antioxidant potential. | oaijse.com |

Antidiabetic and α-Glucosidase/α-Amylase Inhibitory Activity

Pyrazole derivatives have emerged as promising candidates for the management of diabetes mellitus. researchgate.netinnspub.net Their mechanism of action often involves the inhibition of key digestive enzymes, α-glucosidase and α-amylase, which are responsible for breaking down carbohydrates into absorbable monosaccharides. innspub.net By inhibiting these enzymes, pyrazole derivatives can help to control postprandial hyperglycemia.

A series of novel 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one derivatives, synthesized from 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes, were evaluated for their α-amylase inhibitory activity. nih.gov One compound in this series (5a) demonstrated remarkable inhibition of 90.04% at a concentration of 100 µg/mL. nih.gov Molecular docking studies suggested that its interaction with the active site of human pancreatic α-amylase is similar to that of the known inhibitor, acarbose. nih.gov

Further studies have reinforced the potential of pyrazoles in this area. Two synthesized derivatives, Pyz-1 and Pyz-2, showed potent inhibition of both α-glucosidase and α-amylase. nih.gov Their IC50 values were found to be comparable to that of acarbose, a standard antidiabetic drug. nih.gov Similarly, pyrazole-appended thiazolidin-4-one hybrids have been investigated, with some compounds showing high inhibitory effects against both α-amylase (IC50 = 9.90 μM) and α-glucosidase (IC50 = 4.48 μM). innspub.net The development of pyrazole-based heterocyclic compounds as α-glucosidase inhibitors is an active area of research, with many derivatives showing encouraging results. nih.govnih.gov

| Compound Series/Name | Enzyme | Inhibitory Activity (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one (5a) | α-Amylase | 90.04% inhibition at 100 µg/mL | nih.gov |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-Glucosidase | IC50: 75.62 ± 0.56 µM | nih.gov |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-Amylase | IC50: 119.3 ± 0.75 µM | nih.gov |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-Glucosidase | IC50: 95.85 ± 0.92 µM | nih.gov |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-Amylase | IC50: 120.2 ± 0.68 µM | nih.gov |

Analgesic Activity

The pyrazole nucleus is a well-established pharmacophore in the design of analgesic agents. nih.govrjpbr.comresearchgate.net Several derivatives of this compound have been synthesized and evaluated for their pain-relieving properties, often showing significant activity.

In one study, a series of 1-(4-chlorobenzoyl)-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives were synthesized and tested for analgesic activity using Eddy's hot plate method. alliedacademies.org The results showed that the synthesized compounds possessed moderate to significant analgesic effects when compared to the standard drug, aspirin. alliedacademies.org Another study synthesized novel 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives and tested them for analgesic activity against a thermal stimulus. scispace.com Several of these compounds exhibited significant protection against pain, with one compound showing an effect (105.8% protection) comparable to the reference drug tramadol (B15222) (148.7%). scispace.com

Antitubercular Activity

Tuberculosis remains a major global health threat, and the development of new antitubercular agents is a critical research priority. Pyrazole-based compounds have demonstrated notable activity against Mycobacterium tuberculosis. researchgate.netnih.gov

A series of isonicotinohydrazide-based pyrazole derivatives were designed and synthesized, starting from 3-aryl-1H-pyrazole-4-carbaldehydes. nih.gov Several of these compounds emerged as potent antitubercular agents against the M. tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values as low as ≤4.9 µM. nih.gov This activity was significantly lower than that of the first-line drug, ethambutol. nih.gov

In another study, novel pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.govacs.org These compounds were tested against M. tuberculosis H37Rv, with several derivatives (9i, 9k, 9l, 9o, and 9p) being identified as the most effective. nih.gov The most active compound, 9o, exhibited an MIC of 12.5 µg/mL and 99% inhibition. nih.gov Molecular docking studies suggested that these compounds effectively bind to the active site of the mycobacterial enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway. nih.govnih.gov

| Compound Series | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Isonicotinohydrazide-pyrazole derivatives (5j, 5k, 5l, 4b) | M. tuberculosis H37Rv | ≤4.9 µM | nih.gov |

| Pyrazolylpyrazoline-clubbed tetrazole hybrid (9o) | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |

Anti-parasitic Activity